molecular formula C12H13Cl4O4P B14724307 2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate CAS No. 5723-62-6

2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate

Cat. No.: B14724307
CAS No.: 5723-62-6
M. Wt: 394.0 g/mol
InChI Key: VMQYCMUSQVOVTC-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is a chemical compound with the molecular formula C12H13Cl4O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a phosphate group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate typically involves the reaction of 2,5-dichlorobenzaldehyde with diethyl phosphite in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of chlorinated oxides.

    Reduction: Formation of partially dechlorinated phosphates.

    Substitution: Formation of substituted phosphates with different functional groups.

Scientific Research Applications

2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This inhibition can lead to various physiological effects, depending on the target enzyme and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Chlorfenvinphos: Another organophosphate compound with similar structural features, used as an insecticide.

    Dichlorvos: A related organophosphate with applications in pest control.

    Parathion: A widely used organophosphate pesticide with a similar mechanism of action.

Uniqueness

2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is unique due to its specific arrangement of chlorine atoms and the presence of a vinyl group, which imparts distinct chemical properties and reactivity. Its effectiveness in various applications, particularly in the field of agrochemicals, sets it apart from other similar compounds.

Properties

CAS No.

5723-62-6

Molecular Formula

C12H13Cl4O4P

Molecular Weight

394.0 g/mol

IUPAC Name

[2,2-dichloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate

InChI

InChI=1S/C12H13Cl4O4P/c1-3-18-21(17,19-4-2)20-11(12(15)16)9-7-8(13)5-6-10(9)14/h5-7H,3-4H2,1-2H3

InChI Key

VMQYCMUSQVOVTC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C(Cl)Cl)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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